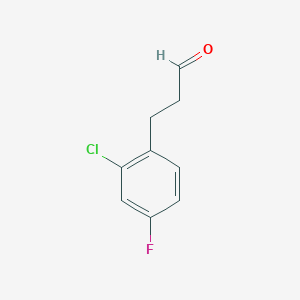
3-(2-Chloro-4-fluorophenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-4-fluorophenyl)propanal is an organic compound characterized by a chloro and fluoro substituent on a phenyl ring attached to a propanal group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chlorination and Fluorination: The compound can be synthesized by sequentially chlorinating and fluorinating a phenylpropanal precursor.
Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed to introduce the chloro and fluoro groups onto the phenyl ring.
Industrial Production Methods:
Batch Processing: Large-scale production often involves batch processing with controlled reaction conditions to ensure consistency and purity.
Continuous Flow Chemistry: This method can be used to enhance efficiency and scalability in industrial settings.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding carboxylic acid.
Reduction: Reduction reactions can reduce the aldehyde group to an alcohol.
Substitution: Substitution reactions can replace the chloro or fluoro groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 3-(2-Chloro-4-fluorophenyl)propanoic acid.
Reduction: 3-(2-Chloro-4-fluorophenyl)propanol.
Substitution: Various substituted phenylpropanal derivatives.
Scientific Research Applications
3-(2-Chloro-4-fluorophenyl)propanal is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis and materials science.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in various biological processes.
Pathways: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
3-(2-Chlorophenyl)propanal
3-(4-Fluorophenyl)propanal
This compound's unique combination of substituents provides distinct chemical and biological properties, making it valuable in various applications.
Properties
CAS No. |
1057670-96-8 |
|---|---|
Molecular Formula |
C9H8ClFO |
Molecular Weight |
186.61 g/mol |
IUPAC Name |
3-(2-chloro-4-fluorophenyl)propanal |
InChI |
InChI=1S/C9H8ClFO/c10-9-6-8(11)4-3-7(9)2-1-5-12/h3-6H,1-2H2 |
InChI Key |
JXLJCXPSRHOYAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















